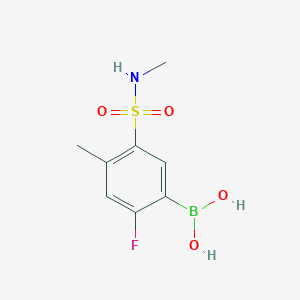
(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
Fluorescence Quenching Studies : Boronic acid derivatives, like 4-fluoro-2-methoxyphenyl boronic acid, have been studied for their fluorescence quenching properties in alcohols, contributing to our understanding of their behavior in various solvent environments (H. S. Geethanjali et al., 2015).
Biochemical Applications
Optical Modulation in Carbon Nanotubes : Phenyl boronic acids, including variants similar to the compound , have been used to demonstrate saccharide recognition and optical modulation in single-walled carbon nanotubes. This application is crucial for developing biosensors and nanotechnology-based detectors (B. Mu et al., 2012).
Development of Fluorometric Probes : Boronic acid derivatives have been used in the development of fluorometric probes for detecting hypochlorous acid, significant in biological and medical research (Shi-Rong Liu et al., 2013).
Material Science and Sensing Applications
Properties of Fluorine-Substituted Compounds : Research on fluorine-substituted boronic compounds, including (2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid, is significant due to their applications in materials' chemistry, biology, and medicine, particularly due to the Lewis acidity of boron atoms influenced by fluorine atoms (Jan T. Gozdalik et al., 2017).
Sensing of Fluoride Ions : Specific boronic acid derivatives have been used for colorimetric turn-on sensing of fluoride ions, indicating their potential in developing sensitive detection methods for various ions and chemicals (C. Wade et al., 2009).
Safety And Hazards
Boronic acids, including “(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Direcciones Futuras
The use of boronic acids in the design of drugs and other bioactive compounds is a promising area of research. The introduction of a boronic acid group to bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, often improving the existing activities . Therefore, further studies with boronic acids, including “(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid”, could lead to the development of new promising drugs in the future .
Propiedades
IUPAC Name |
[2-fluoro-4-methyl-5-(methylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4S/c1-5-3-7(10)6(9(12)13)4-8(5)16(14,15)11-2/h3-4,11-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLAOHJKXCXTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)C)S(=O)(=O)NC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-fluoro-4-methyl-5-(N-methylsulfamoyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



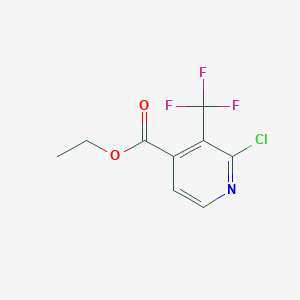

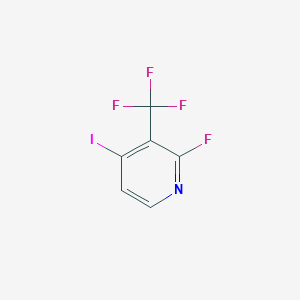
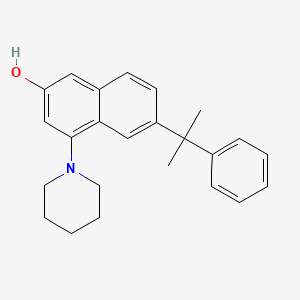
![3-((Tetrahydrofuran-2-yl)methoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1408466.png)
![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)
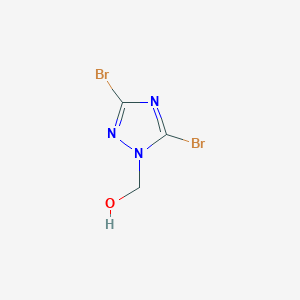
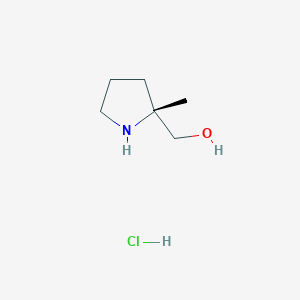
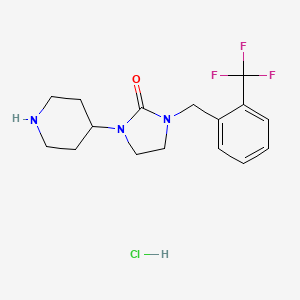
![2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide](/img/structure/B1408475.png)
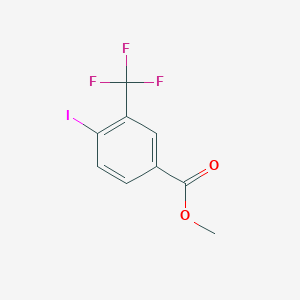
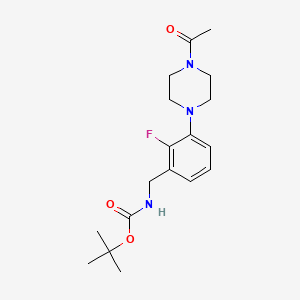
![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408484.png)